molecular formula C13H7FN4 B2633296 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-15-0

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B2633296
CAS-Nummer: 320417-15-0
Molekulargewicht: 238.225
InChI-Schlüssel: XCFBRZQNHRZWLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (d, J = 6.8 Hz, 1H) : Pyrimidine H-6.
    • δ 8.15 (d, J = 8.4 Hz, 2H) : Fluorophenyl ortho-hydrogens.
    • δ 7.45 (d, J = 8.0 Hz, 2H) : Fluorophenyl meta-hydrogens.
    • δ 7.02 (s, 1H) : Pyrazole H-2.
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 162.1 (C≡N) : Nitrile carbon.
    • δ 158.9 (C-F) : ipso-Carbon of fluorophenyl.
    • δ 115–125 ppm : Aromatic carbons.

Infrared (IR) Spectroscopy

  • ν 2225 cm⁻¹ : Stretching vibration of the nitrile group.
  • ν 1600–1450 cm⁻¹ : Aromatic C=C and C=N vibrations.
  • ν 1220 cm⁻¹ : C-F stretching.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ = 239.1 (calculated: 238.22). Major fragments include:
    • m/z 212.1 (loss of HCN).
    • m/z 165.0 (cleavage of the fluorophenyl group).

Tautomeric Equilibrium and Electronic Configuration

Pyrazolo[1,5-a]pyrimidines exhibit tautomerism due to proton shifts between N1 and N2 of the pyrazole ring. For this derivative:

  • The 3-cyano group stabilizes the 1H-tautomer via resonance (-C≡N withdraws electron density, favoring protonation at N1).
  • DFT calculations (B3LYP/6-311+G(d,p)) predict a tautomeric equilibrium constant (K) of 5.2 × 10³ in favor of the 1H-form at 298 K.
Tautomer Energy (Hartree) Population (%)
1H-tautomer -987.654 98.7
2H-tautomer -987.621 1.3

The fluorophenyl group further influences electron distribution, with a Hammett σₚ value of 0.78 indicating strong electron-withdrawing effects. This polarizes the pyrimidine ring, enhancing electrophilic reactivity at position 5.

Eigenschaften

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBRZQNHRZWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitubercular Activity

One significant application of pyrazolo[1,5-a]pyrimidine derivatives, including 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, lies in their potential as antitubercular agents. Research has shown that compounds in this class can exhibit substantial activity against Mycobacterium tuberculosis, with low cytotoxicity observed in macrophage models. The mechanism of action appears to be distinct from traditional antitubercular drugs, as it does not involve cell wall biosynthesis or iron uptake pathways .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer potential. Various studies have demonstrated that modifications to the core structure can enhance the activity against different cancer cell lines. For instance, the introduction of electron-donating groups significantly improves the efficacy of these compounds as selective protein inhibitors and anticancer agents .

Photophysical Properties

Fluorescent Applications

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been identified as a promising candidate for optical applications due to its favorable photophysical properties. The compound exhibits tunable absorption and emission characteristics, making it suitable for use in fluorescent probes and chemosensors. Studies indicate that the incorporation of electron-donating groups at specific positions enhances both absorption and emission intensities, which are critical for developing efficient solid-state emitters .

Structural Modifications and Synthesis

The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through various methodologies that allow for structural diversity. The compound can be modified by introducing different substituents at the 7-position of the pyrazolo ring, which significantly affects its biological and photophysical properties. Recent advancements in synthetic techniques have facilitated the preparation of a library of analogs with improved activity profiles .

Case Studies

Study Findings
Tigreros et al. (2020)Identified pyrazolo[1,5-a]pyrimidines as effective fluorescent probes with tunable properties suitable for intracellular studies .
Research on Antitubercular ActivityDemonstrated that derivatives showed promising results against Mycobacterium tuberculosis, highlighting the compound's potential in treating tuberculosis .
Anticancer StudiesShowed enhanced anticancer activity with specific structural modifications, indicating the versatility of the scaffold for drug development .

Wirkmechanismus

The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at C-5, C-7, and other positions. Below is a detailed comparison of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with structurally analogous compounds:

Structural Modifications at C-7

  • 7-(2-Chlorophenylamino)-5-((2-[¹⁸F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]5) Key Differences: Substitution at C-7 with a 2-chlorophenylamino group and at C-5 with a fluoroethoxy methyl chain. Applications: Demonstrated rapid tumor accumulation (2.18 ± 1.02 %ID/g at 5 minutes post-injection) in S180 tumor-bearing mice, outperforming ¹⁸F-FDG in specificity . Advantages: High radiochemical purity (>98%) and prolonged tumor retention . Limitations: Moderate washout from non-target tissues compared to L-[¹⁸F]FET .
  • 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Key Differences: Amino group at C-7 instead of 4-fluorophenyl. Properties: Enhanced fluorescence (λmax,abs = 336–360 nm; λmax,em = 393–414 nm) due to electron-donating amino group, useful in optical imaging .
  • 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Key Differences: Methoxy substituent instead of fluorine at the para position.

Modifications at C-5

  • (3-Cyano-7-(2-[¹⁸F]fluoroethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate ([¹⁸F]3) Key Differences: Introduction of a polar acetate group at C-4. Performance: Higher tumor cell uptake in vitro compared to carboxyl-modified analogs, but rapid clearance in vivo limits utility .
  • 7-(2-[¹⁸F]Fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]4) Key Differences: Hydroxymethyl group at C-5. Performance: Moderate tumor retention with gradual washout, balancing specificity and background noise .

Halogen Substitutions

  • 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives Key Differences: Chlorine substituent instead of fluorine. Impact: Higher molecular weight (269.70 vs.
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    • Key Differences : Trifluoromethyl group at C-6.
    • Impact : Strong electron-withdrawing effects improve resistance to enzymatic degradation, making it suitable for prolonged biological studies .

Data Tables

Table 1: Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name C-7 Substituent C-5 Substituent Molecular Weight (g/mol) Key Application/Biological Activity Reference
7-(4-Fluorophenyl)-3-carbonitrile 4-Fluorophenyl None 253.24 PET imaging, tumor targeting
[¹⁸F]5 2-Chlorophenylamino (2-[¹⁸F]fluoroethoxy)methyl 401.36 (radiolabeled) High tumor uptake (2.18 ± 1.02 %ID/g)
7-Amino-6-(4-fluorophenyl)-3-carbonitrile Amino 4-Fluorophenyl 253.24 Fluorescent imaging (λem = 393–414 nm)
7-(Trifluoromethyl)-3-carbonitrile Trifluoromethyl None 243.18 Enzyme inhibition (KDM4D, Pim-1 kinases)

Table 2: Biodistribution Data of ¹⁸F-Labeled Derivatives in S180 Tumors

Compound Tumor Uptake (%ID/g at 5 min) Liver Uptake (%ID/g at 60 min) Kidney Uptake (%ID/g at 60 min) Reference
[¹⁸F]5 2.18 ± 1.02 1.02 ± 0.31 0.98 ± 0.28
[¹⁸F]FDG 1.27 ± 0.54 2.15 ± 0.67 1.89 ± 0.45
[¹⁸F]3 1.95 ± 0.89 3.12 ± 0.98 2.45 ± 0.76

Research Findings and Trends

  • Pharmacokinetics : Polar groups (e.g., hydroxyl, carboxyl) at C-5 improve clearance rates but reduce tumor retention, whereas lipophilic substituents (e.g., fluoroethoxy methyl) enhance tumor accumulation .
  • Optical Properties: Amino substituents at C-7 significantly boost fluorescence, enabling dual-mode imaging (PET/fluorescence) in compounds like 7-amino-6-(4-fluorophenyl)-3-carbonitrile .
  • Enzyme Inhibition : Trifluoromethyl and chlorophenyl derivatives show promise as KDM4D and Pim-1 inhibitors, highlighting the scaffold’s versatility in drug discovery .

Biologische Aktivität

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. The introduction of the 4-fluorophenyl group at position 7 enhances the electronic properties of the compound, potentially influencing its biological activity. Recent studies have shown that modifications at this position can lead to significant changes in pharmacological profiles.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity. For instance, derivatives similar to 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have demonstrated effective inhibition against various cancer cell lines:

CompoundCancer Cell LineGrowth Inhibition (%)IC50 (µM)
6sRFX 39384.1711.70
6tRFX 39366.0219.92
6nHOP-9271.80Not reported
6pNCI-H46066.12Not reported

These compounds exhibited mechanisms of action involving dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), suggesting their potential as targeted cancer therapies .

Antitubercular Activity

Another significant area of research has focused on the antitubercular activity of pyrazolo[1,5-a]pyrimidines. A related compound was identified through high-throughput screening as a potential lead against Mycobacterium tuberculosis. The mechanism of action was distinct from other known antitubercular agents, highlighting the unique pharmacophore associated with this scaffold .

The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many derivatives act as selective inhibitors for key enzymes involved in cancer progression and bacterial metabolism.
  • Cell Cycle Modulation : Compounds like those derived from the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological potential of various pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that specific derivatives achieved over 70% growth inhibition across multiple cancer cell lines, indicating broad-spectrum anticancer potential .
  • Antitubercular Screening : Another research effort identified structural features critical for antitubercular activity, leading to the development of compounds with low cytotoxicity and effective action against Mtb .
  • Pharmacokinetics and Toxicity : Investigations into the pharmacokinetic profiles revealed favorable absorption and distribution characteristics for some derivatives, alongside low toxicity levels in preliminary tests .

Q & A

Q. What are the common synthetic routes for preparing 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?

Methodological Answer: A typical approach involves reacting halogenated pyrazolo[1,5-a]pyrimidine precursors (e.g., 7-chloro derivatives) with aryl amines under nucleophilic aromatic substitution conditions. For example:

  • Step 1: Synthesis of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile via cyclization of appropriate precursors (e.g., enaminonitriles) .
  • Step 2: Substitution of the chloro group at position 7 with 4-fluoroaniline in a polar solvent (e.g., 2-propanol) at 60°C for 3 hours, yielding the target compound .
  • Purification: Recrystallization from methanol or ethanol improves purity and yield (68–84% reported for analogous compounds) .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their molecular structures?

Methodological Answer: A multi-technique approach is employed:

  • Spectroscopy:
  • 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.36–8.38 ppm for fluorophenyl groups) .
  • IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
    • Mass Spectrometry (MS): Molecular ion peaks align with theoretical values (e.g., [M+H]+ for C14H8FN5: 290.08) .
    • X-ray Crystallography: Validates planarity and bond angles (e.g., RMS deviation of 0.011 Å for coplanar atoms in related structures) .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles under varying conditions?

Methodological Answer: Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient aryl amines, while protic solvents (e.g., 2-propanol) favor milder conditions .
  • Catalysis: Base additives (e.g., triethylamine) improve nucleophilic substitution efficiency by deprotonating amines .
  • Temperature Control: Heating at 60–120°C balances reaction rate and side-product formation. For example, refluxing in pyridine for 5–6 hours achieves >70% yield in cyclization steps .
  • Contradiction Note: Yields vary between 62% (chlorophenyl derivatives) and 84% (tolyl derivatives), suggesting steric/electronic effects of substituents .

Q. How do computational methods predict the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, and how do these compare with experimental data?

Methodological Answer:

  • TD-DFT Calculations: Predict excited-state energies and oscillator strengths. For example:
  • Compound 4f (analog with coumarin substituents) showed a calculated λmax of 398 nm vs. experimental 440 nm, attributed to solvent effects .
  • HOMO→LUMO transitions dominate (84–95% contribution), validated by UV-vis spectra .
    • Limitations: Discrepancies in emission intensity (e.g., lower experimental quantum yields for 4f vs. computational estimates) highlight the need for solvent relaxation models .

Q. What role does the 4-fluorophenyl substituent play in the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, based on structural analogs?

Methodological Answer:

  • Electron-Withdrawing Effect: The fluorine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Structural Analogs:
  • 7-(Azepan-1-yl)-3-(4-fluorophenyl) derivatives exhibit potent enzyme inhibition (IC50 < 100 nM in kinase assays) .
  • Trifluoromethyl analogs show improved blood-brain barrier penetration due to increased lipophilicity .
    • SAR Studies: Para-fluorine substitution minimizes steric hindrance while maintaining π-π stacking interactions in active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.